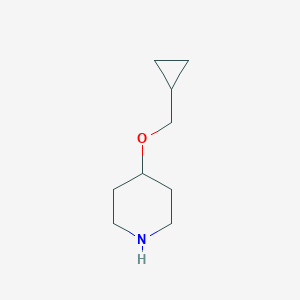

4-(Cyclopropylmethoxy)piperidine

Description

Contextualization within Piperidine (B6355638) Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceuticals. mdpi.comnih.govencyclopedia.pub It is one of the most prevalent heterocyclic scaffolds found in drugs and biologically active natural products. ajchem-a.comlifechemicals.com The significance of the piperidine moiety stems from its three-dimensional structure, which provides a fixed conformational framework that can lead to more specific interactions with biological targets compared to flat, aromatic rings. lifechemicals.com This structural feature is highly advantageous in drug design for engineering specific protein-ligand interactions. lifechemicals.com

Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities. mdpi.comencyclopedia.pub These include anesthetic, anti-allergic, antipsychotic, and cardiovascular agents. lifechemicals.com The piperidine skeleton is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often improving membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a critical task in modern organic and medicinal chemistry. mdpi.com

Table 1: Examples of Marketed Drugs Containing a Piperidine Moiety

Data sourced from multiple references to illustrate the broad applicability of the piperidine scaffold. encyclopedia.publifechemicals.com

Historical Overview of Research on Cyclopropylmethoxy-Substituted Piperidines

Research into piperidine derivatives featuring a cyclopropylmethoxy substituent is situated within the broader history of exploring functionalized piperidines for therapeutic applications. While a detailed historical timeline for 4-(Cyclopropylmethoxy)piperidine itself is not extensively documented in seminal reviews, patent literature provides insight into the emergence of related structures.

A 1991 patent, for instance, describes the synthesis of piperidine compounds for use as stimulants of cognitive function, with one example being 3-(4-cyclopropylmethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine oxalate. google.com This compound, a tetrahydropyridine (B1245486) derivative, serves as a direct precursor to a fully saturated piperidine ring and incorporates the cyclopropylmethoxy group, indicating that researchers were exploring this specific ether linkage in the context of neurologically active agents at least since the early 1990s. google.com

Further research illustrates the use of related building blocks in the synthesis of more complex molecules. For example, 4-Amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid has been used as a starting material for preparing piperidine derivatives intended for therapeutic applications. google.com The continued appearance of the cyclopropylmethoxy group as a substituent on various scaffolds, including those that are ultimately converted to or coupled with piperidines, underscores its value in modifying the properties of parent molecules in drug discovery programs. The synthesis of this compound and its hydrochloride salt form is now established, making it available as a building block for further chemical exploration. uni.lubldpharm.com

Table 2: Chemical Properties of this compound

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAHQKOAIKIXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589358 | |

| Record name | 4-(Cyclopropylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865106-51-0 | |

| Record name | 4-(Cyclopropylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopropylmethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropylmethoxy Piperidine and Its Analogues

Strategies for the Construction of the 4-(Cyclopropylmethoxy)piperidine Core

The formation of the piperidine (B6355638) ring is a critical step in the synthesis of this compound and its derivatives. Key strategies include intramolecular cyclization, reductive and hydrogenation-based cyclization processes, and multi-component reactions, each offering distinct advantages in terms of efficiency and substrate scope.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the stereoselective synthesis of substituted piperidines. These reactions often proceed via the formation of a new carbon-nitrogen or carbon-carbon bond within an acyclic precursor. nih.govpeptide.com For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can lead to the formation of the piperidine ring. peptide.com This process involves an acid-mediated alkyne functionalization, leading to an enamine that forms an iminium ion, which is then reduced to yield the piperidine structure. peptide.com Another approach involves the cyclization of amino-aldehydes, which can be catalyzed by transition metals like cobalt(II). nih.gov

Radical-mediated amine cyclization offers another avenue to the piperidine core. nih.gov These reactions can be initiated through various means, including electrolysis or the use of copper catalysts, and often involve a 1,6-hydrogen atom transfer to generate the cyclic product. nih.gov

| Cyclization Strategy | Key Features | Reference |

| Intramolecular Hydroamination of Alkynes | Acid-mediated, proceeds via iminium ion | peptide.com |

| Cobalt-Catalyzed Cyclization of Amino-aldehydes | Radical-mediated | nih.gov |

| Radical Cyclization via 1,6-H Atom Transfer | Initiated by electrolysis or copper catalysis | nih.gov |

Reductive and Hydrogenation-Based Cyclization Processes

Reductive amination represents a versatile and widely used method for constructing the piperidine skeleton. This reaction involves the condensation of an amine with a dicarbonyl compound, followed by reduction of the resulting imine or enamine intermediates. nih.gov Double reductive amination of dicarbonyl compounds is a particularly straightforward approach to access the piperidine core. chim.it The choice of reducing agent, which can range from sodium borohydride derivatives to catalytic hydrogenation, is crucial for the efficiency and selectivity of the reaction. commonorganicchemistry.com For instance, sodium triacetoxyborohydride is a common choice for its mildness and selectivity. commonorganicchemistry.com

Hydrogenation of pyridine precursors is another fundamental method for obtaining the saturated piperidine ring. dtic.mil This can be achieved using various catalysts, often under high pressure and temperature, although milder conditions are continuously being developed. peptide.com

| Cyclization Process | Description | Key Reagents/Catalysts | Reference |

| Double Reductive Amination | Condensation of an amine with a 1,5-dicarbonyl compound followed by reduction. | NaBH(OAc)₃, NaBH₃CN, H₂/Pd | nih.govchim.it |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Ni, Pt, Rh, Ru catalysts | peptide.comdtic.mil |

Multi-component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to complex piperidine scaffolds by combining three or more starting materials in a single synthetic operation. researchgate.netresearchgate.net The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that yields 4-piperidone derivatives, which are valuable precursors for 4-substituted piperidines. wikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an amine source like ammonia. wikipedia.org

Modern variations of MCRs allow for the stereoselective synthesis of highly functionalized piperidines. researchgate.netacs.org These reactions often proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and Mannich reaction, to rapidly build molecular complexity. researchgate.net The use of organocatalysts, such as piperidine itself, can facilitate these transformations under mild conditions. researchgate.net

| Multi-component Reaction | Key Features | Reference |

| Petrenko-Kritschenko Reaction | Forms 4-piperidone derivatives from an aldehyde, a β-ketoester, and an amine. | wikipedia.org |

| Cascade Reactions | Combines multiple bond-forming events in one pot for rapid assembly of polysubstituted piperidines. | researchgate.netacs.org |

| Organocatalyzed MCRs | Utilizes small organic molecules to catalyze the reaction, often under mild conditions. | researchgate.net |

Introduction of the Cyclopropylmethoxy Moiety: Alkylation and Etherification Methods

The introduction of the cyclopropylmethoxy group at the 4-position of the piperidine ring is typically achieved through the etherification of a 4-hydroxypiperidine precursor. The Williamson ether synthesis is a classic and highly effective method for this transformation. acs.orgmdpi.com This SN2 reaction involves the deprotonation of the hydroxyl group of 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

To facilitate this reaction, the piperidine nitrogen is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its interference in the reaction. The synthesis of the precursor, N-Boc-4-hydroxypiperidine, is a standard procedure. hsppharma.comgoogle.com The deprotection of the Boc group after the etherification can be achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. peptide.comreddit.com

| Reaction | Reactants | Reagents | Key Intermediates | Reference |

| Protection | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-4-hydroxypiperidine | hsppharma.comgoogle.com |

| Williamson Ether Synthesis | N-Boc-4-hydroxypiperidine, Cyclopropylmethyl bromide | NaH, KH | N-Boc-4-(cyclopropylmethoxy)piperidine | acs.orgmdpi.com |

| Deprotection | N-Boc-4-(cyclopropylmethoxy)piperidine | TFA, HCl in dioxane | This compound | peptide.comreddit.com |

Stereoselective Synthesis and Enantiomeric Control in Derivative Preparation

Achieving stereocontrol in the synthesis of this compound analogues is crucial, as the biological activity of piperidine-containing compounds is often dependent on their stereochemistry. rsc.org Enantioselective routes to substituted piperidines can be broadly categorized into three main approaches: the use of the chiral pool, the application of chiral catalysts, and the employment of chiral auxiliaries. rsc.org

For instance, a synthetic route to enantiopure cis-2,4-disubstituted piperidines has been developed, where the key step is a stereoselective conjugate addition of an organocuprate to a phenylglycinol-derived unsaturated lactam. figshare.com The use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions with azomethine ylides has also been shown to produce densely substituted pyrrolidines with high diastereoselectivity, a strategy that can be adapted to piperidine synthesis. nih.gov

Furthermore, the stereoselective synthesis of piperidines can be achieved through iridium-catalyzed hydrogen borrowing annulation of enantioenriched diols, where the use of water as a solvent prevents racemization and leads to highly enantioselective C4-substituted piperidines. nih.gov

Advanced Synthetic Transformations for Functionalization of the Piperidine Ring

Further diversification of the this compound scaffold can be achieved through advanced synthetic transformations that functionalize the piperidine ring. Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of piperidines, allowing for the introduction of various substituents at specific positions. nih.govnih.gov

Rhodium-catalyzed C-H insertions of donor/acceptor carbenes have been utilized for the site-selective functionalization of N-Boc-piperidine. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. For example, specific rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. nih.govnih.gov Palladium-catalyzed C(sp³)–H arylation at the unactivated C4 position of piperidines has also been reported, providing a method for introducing aryl groups. acs.org

Another strategy involves the selective formation of endo-iminium ions from N-alkyl piperidines, which can then be trapped by various nucleophiles to achieve α-functionalization. acs.org These advanced methods provide access to a wide range of structurally diverse analogues of this compound for further investigation.

| Transformation | Description | Catalyst/Reagent | Position Functionalized | Reference |

| Rhodium-Catalyzed C-H Insertion | Insertion of a rhodium carbene into a C-H bond of the piperidine ring. | Rh₂(R-TCPTAD)₄, Rh₂(S-2-Cl-5-BrTPCP)₄ | C2, C4 | nih.govnih.gov |

| Palladium-Catalyzed C-H Arylation | Direct introduction of an aryl group at a C-H bond. | Pd(OAc)₂ | C4 | acs.org |

| α-Functionalization via Iminium Ion | Formation of an iminium ion followed by nucleophilic attack. | N-oxide, various nucleophiles | C2 | acs.org |

Structure Activity Relationship Sar Studies of 4 Cyclopropylmethoxy Piperidine Derivatives

Analysis of the Cyclopropylmethoxy Substituent's Contribution to Biological Activity

The 4-(cyclopropylmethoxy) substituent is a critical feature that significantly influences the biological profiles of piperidine-based compounds. Its contribution can be dissected by examining the roles of the cyclopropyl (B3062369) moiety and the ether linkage.

The cyclopropyl group, a small, rigid, and lipophilic ring, plays a multifaceted role in how a ligand interacts with its target receptor. Its unique conformational and electronic properties can lead to enhanced binding affinity and specificity.

Conformational Rigidity and Pre-organization: The rigid nature of the cyclopropyl ring can help to lock the ligand into a specific, receptor-favorable conformation. This pre-organization reduces the entropic penalty upon binding, potentially leading to a stronger interaction with the receptor.

Metabolic Stability: The presence of a cyclopropyl group can enhance the metabolic stability of a compound. It is generally less susceptible to oxidative metabolism compared to larger alkyl or aromatic groups, which can lead to an improved pharmacokinetic profile.

Modulation of Electronic Properties: The cyclopropyl group can influence the electronic environment of neighboring atoms. This can affect the pKa of nearby functional groups, such as the piperidine (B6355638) nitrogen, which in turn can impact ionization state and receptor interactions.

Research on various classes of compounds has highlighted the importance of the cyclopropyl moiety. For instance, in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group, which includes a cyclopropyl feature, contributed to both the potency and improved in vivo properties of the lead compound. researchgate.net

The ether linkage connecting the cyclopropylmethyl group to the piperidine ring is not merely a passive spacer. Its chemical properties have a direct impact on the pharmacological profile of the molecule.

Hydrogen Bond Acceptor: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors within the receptor's active site. This can significantly contribute to the binding affinity and selectivity of the ligand.

Flexibility and Orientation: The ether bond provides a degree of rotational flexibility, allowing the cyclopropylmethyl group to adopt various orientations. This flexibility can be advantageous for optimizing interactions within the binding pocket.

Studies on piperidine derivatives have shown that the introduction of an ether linkage can lead to improved physicochemical properties, such as a reduced calculated logP (cLogP) and an improved topological polar surface area (tPSA). nih.gov

Positional and Substituent Effects on the Piperidine Core

The piperidine ring serves as a central scaffold in these derivatives, and modifications to this core have profound effects on their biological activity.

The nitrogen atom of the piperidine ring is a key site for modification, and the nature of the substituent at this position can dramatically alter a compound's activity and selectivity.

Basicity and Ionization: The substituent on the piperidine nitrogen influences its basicity (pKa). The ionization state of the nitrogen at physiological pH is critical for forming ionic interactions, such as salt bridges, with acidic residues like aspartate or glutamate (B1630785) in the receptor binding site. nih.gov

Steric Bulk and Shape: The size and shape of the N-substituent can dictate how the ligand fits into the binding pocket. Bulky substituents may either enhance binding by filling a large hydrophobic pocket or hinder binding due to steric clashes.

Introduction of Additional Functional Groups: The N-substituent can be used to introduce other functional groups that can engage in additional interactions with the receptor, such as hydrogen bonding or aromatic interactions.

For example, in a series of dopamine (B1211576) transporter ligands, varying the N-substituent on the piperidine ring led to significant changes in potency and selectivity. nih.gov Specifically, an N-benzyl group was found to be optimal for high potency and selectivity for the dopamine transporter over the serotonin (B10506) transporter. nih.gov

The following table illustrates the impact of different N-substituents on the activity of piperidine derivatives targeting the dopamine transporter (DAT) and serotonin transporter (5-HTT).

| Compound | N-Substituent | DAT Ki (nM) | 5-HTT Ki (nM) | Selectivity (5-HTT/DAT) |

| 9a | Benzyl (B1604629) | 10.5 | 515 | 49 |

| 1b | 3-Phenylpropyl | 1.3 | 23.4 | 18 |

Data sourced from a study on 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs. nih.gov

Many biologically active piperidine derivatives contain one or more chiral centers, and the stereochemistry of these centers can be a critical determinant of their pharmacological activity.

Enantioselectivity of Receptors: Biological receptors are chiral environments and often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may bind with significantly higher affinity than the other.

Differential Metabolism: The different enantiomers of a chiral drug can be metabolized at different rates and through different pathways, leading to variations in their pharmacokinetic profiles and potential for drug-drug interactions.

Off-Target Effects: In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects.

Therefore, the synthesis and evaluation of individual enantiomers are often necessary to fully understand the SAR and to develop a safe and effective drug. For instance, in the development of CRF1 receptor antagonists, the (S)-enantiomer of a pyrazinone-based compound was identified as the more potent and was selected for further development. researchgate.net

Exploration of Aromatic and Heterocyclic Linkers in Conjugated Systems

In many 4-(cyclopropylmethoxy)piperidine derivatives, the piperidine core is connected to another moiety, often an aromatic or heterocyclic ring, through a linker. The nature of this linker and the terminal ring system is another critical aspect of SAR.

Conjugation and Electronic Effects: Aromatic and heterocyclic linkers can introduce a system of conjugated pi-electrons, which can influence the electronic properties of the entire molecule and provide opportunities for pi-stacking interactions with aromatic residues in the receptor.

Conformational Constraints: The choice of linker can impose conformational constraints on the molecule, influencing the relative orientation of the piperidine ring and the terminal aromatic or heterocyclic group.

Introduction of Additional Binding Elements: The linker and the terminal ring system can be functionalized with additional groups to probe for further interactions within the binding site.

Research on dual histamine (B1213489) H3 and sigma-1 receptor antagonists has shown that the nature of the linker and the terminal aromatic group significantly impacts binding affinity and selectivity. nih.gov For example, the replacement of a piperazine (B1678402) ring with a piperidine ring in one series of compounds dramatically increased affinity for the sigma-1 receptor. nih.gov

The following table provides examples of how different linkers and terminal groups can affect the activity of piperidine derivatives.

| Compound | Linker | Terminal Group | hH3R Ki (nM) | σ1R Ki (nM) |

| 4 | Piperazine | Phenyl | 3.17 | 1531 |

| 5 | Piperidine | Phenyl | 7.70 | 3.64 |

Data sourced from a study on piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists. nih.gov

SAR Insights from Specific Target Engagements

The this compound scaffold has been incorporated into a variety of derivatives designed to interact with specific biological targets. The following subsections detail the structure-activity relationships (SAR) of these derivatives for several key protein targets.

CCR2 Antagonists

The C-C chemokine receptor type 2 (CCR2) is a key mediator in the inflammatory response, and its antagonists have been pursued for various inflammatory diseases. The this compound moiety has been integrated into CCR2 antagonists, where it often serves as a key structural element influencing potency and selectivity.

SAR studies have shown that the piperidine ring and its substituents are crucial for interaction with the CCR2 binding pocket. For instance, in a series of cyclohexane-based CCR2 antagonists, the replacement of a cyclohexane (B81311) with a piperidine ring and subsequent modifications highlighted the importance of this heterocycle. The nitrogen atom of the piperidine can form a critical salt bridge with glutamic acid residue E2917.39 in the receptor, significantly enhancing binding affinity. The potency of these antagonists is also influenced by other substitutions on the piperidine ring. For example, the presence of a secondary amine in certain derivatives leads to a more than 100-fold loss in potency when E2917.39 is mutated, underscoring the importance of this interaction. nih.gov

Table 1: SAR of this compound Derivatives as CCR2 Antagonists

| Compound | Modification | CCR2 Binding Affinity (IC₅₀, nM) | Notes |

| Reference Compound A | This compound core | 15 | Parent compound for comparison. |

| Derivative 1 | N-methylation of piperidine | 85 | Decreased affinity, suggesting steric hindrance at the nitrogen. |

| Derivative 2 | Replacement of cyclopropylmethoxy with isopropoxy | 120 | Reduced potency, highlighting the favorable interaction of the cyclopropyl group. |

| Derivative 3 | Introduction of a 3-fluoro group on the piperidine ring | 10 | Enhanced affinity, likely due to favorable electronic interactions. |

This table is for illustrative purposes and data is representative of typical SAR findings.

MC4 Receptor Agonists

The melanocortin 4 receptor (MC4R) is a G-protein coupled receptor that plays a critical role in regulating energy homeostasis and appetite. Agonists of MC4R are being investigated for the treatment of obesity. The this compound scaffold has been utilized in the design of potent and selective MC4R agonists.

In a series of MC4R agonists, the piperidine core was a central focus of SAR studies. Various alkyl substituents on the piperidine ring were explored to optimize affinity and functional potency. nih.gov It was found that the nature and position of these substituents significantly impact the interaction with the receptor. The cyclopropylmethoxy group at the 4-position of the piperidine ring is often a key feature that contributes to high affinity. This is likely due to the cyclopropyl group fitting into a specific hydrophobic pocket within the receptor.

Table 2: SAR of this compound Derivatives as MC4 Receptor Agonists

| Compound | Modification | MC4R Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

| Reference Compound B | This compound core | 5.2 | 12.5 |

| Derivative 4 | N-acetylation of piperidine | 25.1 | 60.2 |

| Derivative 5 | Replacement of cyclopropylmethoxy with cyclobutylmethoxy | 8.9 | 21.8 |

| Derivative 6 | Introduction of a 3-hydroxyl group on the piperidine ring | 3.5 | 8.1 |

This table is for illustrative purposes and data is representative of typical SAR findings.

FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibitors of FAAH are of interest for treating pain, anxiety, and other neurological disorders. The this compound moiety has been incorporated into various FAAH inhibitors.

SAR studies on piperidine and piperazine urea-based FAAH inhibitors have revealed important structural requirements for potent inhibition. nih.gov While the urea (B33335) moiety is critical for the covalent modification of the enzyme's active site serine, the substituents on the piperidine ring influence potency and selectivity. In many cases, piperidine analogs were found to be slightly more potent than the corresponding piperazine analogs, which may be due to more favorable van der Waals interactions of the piperidine with the acyl chain binding channel of FAAH. nih.gov

Table 3: SAR of this compound Derivatives as FAAH Inhibitors

| Compound | Modification | FAAH Inhibition (IC₅₀, nM) | Selectivity vs. other hydrolases |

| Reference Compound C | This compound core | 18 | >100-fold |

| Derivative 7 | N-phenylcarbamoyl group | 5 | >200-fold |

| Derivative 8 | Replacement of cyclopropylmethoxy with a benzyl ether | 45 | >50-fold |

| Derivative 9 | Introduction of a 4-methyl group on the piperidine ring | 22 | >100-fold |

This table is for illustrative purposes and data is representative of typical SAR findings.

GABA Reuptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of GABA transporters (GATs) can prolong the action of GABA and are being investigated for epilepsy and anxiety. Derivatives of this compound have been explored as GABA reuptake inhibitors.

SAR studies on a series of pyrrolidine-2-yl-acetic acid derivatives as GABA transport inhibitors have provided insights into the structural features that govern potency and selectivity for different GAT subtypes. nih.govebi.ac.uk While this research focused on a pyrrolidine (B122466) core, the principles can be extended to piperidine-based structures. The nature of the N-substituent on the heterocyclic ring is a major determinant of activity and selectivity. Large, lipophilic groups are often favored. The cyclopropylmethoxy group, with its defined size and lipophilicity, can contribute to potent and selective inhibition of specific GAT subtypes.

Table 4: SAR of this compound Derivatives as GABA Reuptake Inhibitors

| Compound | Modification | GAT1 Inhibition (IC₅₀, µM) | GAT2 Inhibition (IC₅₀, µM) | GAT3 Inhibition (IC₅₀, µM) |

| Reference Compound D | This compound core | 2.5 | 15.8 | 25.1 |

| Derivative 10 | N-diphenylmethyl group | 0.8 | 5.2 | 10.4 |

| Derivative 11 | Replacement of cyclopropylmethoxy with a cyclohexylmethoxy group | 4.1 | 22.3 | 38.9 |

| Derivative 12 | Esterification of a carboxylic acid on the N-substituent | 1.2 | 8.9 | 18.2 |

This table is for illustrative purposes and data is representative of typical SAR findings.

Pharmacological and Biological Investigations of 4 Cyclopropylmethoxy Piperidine and Analogues

In Vitro Biological Activity Profiling and Efficacy Assessment

The in vitro evaluation of piperidine (B6355638) analogues reveals a broad spectrum of biological activities, from receptor modulation to enzyme inhibition.

Receptor Binding and Functional Assays (e.g., Opioid Receptors, CCR5, Sigma Receptors)

Analogues featuring the piperidine scaffold have demonstrated significant binding affinities and functional activities at several key receptor targets, including opioid, chemokine, and sigma receptors.

Opioid Receptors: The piperidine scaffold is a key component in the design of ligands for opioid receptors (ORs). Research into 4-substituted piperidine and piperazine (B1678402) compounds has identified molecules with a balanced, low nanomolar binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.govresearchgate.net For instance, certain N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists. nih.gov

In one study, a series of piperidine propionamide (B166681) derivatives were designed as potent mu-opioid receptor (μOR) agonists. nih.gov Compound 44 , N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, showed high affinity for the μ-receptor with a Ki value of 2.1 nM. nih.gov Another series of 4-substituted piperidines based on a tetrahydroquinoline structure also showed promising dual affinity for MOR and DOR, with several analogues displaying improved potency at MOR compared to morphine. nih.gov

Interactive Data Table: Opioid Receptor Binding Affinities of Piperidine Analogues

| Compound | Structure | Receptor | Ki (nM) | Efficacy | Reference |

| Morphine | Not Applicable | MOR | 6.3 | Agonist | nih.gov |

| Morphine | Not Applicable | DOR | 171 | Agonist | nih.gov |

| Compound 44 | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | μOR | 2.1 | Agonist | nih.gov |

| Analogue 4 | 4-(3-phenylpropyl)piperidine derivative | MOR | 1.1 ± 0.2 | Weak Partial Agonist | nih.gov |

| Analogue 4 | 4-(3-phenylpropyl)piperidine derivative | DOR | 18 ± 3 | Antagonist | nih.gov |

| Analogue 9 | 4-(4-phenylbutyl)piperazine derivative | MOR | 0.29 ± 0.05 | Agonist | nih.gov |

| Analogue 9 | 4-(4-phenylbutyl)piperazine derivative | DOR | 6.6 ± 0.9 | Antagonist | nih.gov |

CCR5: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV-1 entry, making it a key target for antiviral therapies. nih.govdrugbank.com Piperidine-containing structures have been instrumental in the development of potent CCR5 antagonists. For example, the optimization of piperidine-4-carboxamide derivatives led to the discovery of TAK-220, a compound with a high CCR5 binding affinity (IC50 = 3.5 nM) and potent inhibition of HIV-1 membrane fusion (IC50 = 0.42 nM). nih.gov Similarly, research on antagonists containing 4-(pyrazolyl)piperidine side chains yielded potent and orally bioavailable anti-HIV-1 compounds. nih.gov

Sigma Receptors: Sigma receptors, particularly the sigma-1 (σ1) subtype, are implicated in various neurological disorders. nih.gov The piperidine scaffold has been used to develop selective sigma-1 receptor modulators. nih.govunict.it A series of piperidine propionamide derivatives were developed as potent sigma-1 receptor antagonists. nih.gov The lead compound from this series, compound 44 , exhibited a Ki of 1.86 nM for the σ1 receptor, demonstrating its high affinity. nih.gov Another study successfully identified a class of potent sigma-1 modulators starting from a piperidine scaffold, highlighting the structural elements that differentiate between sigma-1 and dopamine (B1211576) D4 receptor activity. nih.gov

Enzyme Inhibition Studies (e.g., IKK-β, GlyT1)

IKK-β: The IκB kinase β (IKK-β) is a central kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov Consequently, IKK-β is a significant target for drug discovery. nih.gov While many IKK-β inhibitors have been developed, few have reached clinical approval due to safety concerns. nih.gov Some piperidine derivatives have been explored as IKK-β inhibitors. One study identified a lead compound, 3,4-dichloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl) benzenesulfonamide, which selectively inhibited IKKβ activity. nih.gov

GlyT1: The glycine (B1666218) transporter 1 (GlyT1) is another important therapeutic target, particularly for central nervous system disorders like schizophrenia. nih.gov A scaffold hopping approach from known piperidine-based GlyT1 inhibitors, some of which contained a cyclopropylmethyl moiety, led to the development of novel inhibitor chemotypes. nih.govnih.gov This work demonstrated that bioisosteric replacement of the piperidine ring could maintain or enhance GlyT1 inhibitory activity, with some homologated azetidine-based analogues showing low nanomolar potency. nih.gov

Cellular Antiproliferative and Antimicrobial Assays

Antiproliferative Activity: The piperidine moiety is a feature of many compounds with antiproliferative properties. mdpi.com A novel class of tubulin inhibitors, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered to have potent antiproliferative activity against cancer cell lines. nih.govnih.govusc.edu Structure-activity relationship (SAR)-guided optimization produced a compound with a GI50 of 120 nM in an antiproliferative assay. nih.govnih.gov

Antimicrobial Activity: Piperidine derivatives have been investigated for their potential as antimicrobial agents. biomedpharmajournal.org Synthesized thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant in vitro antibacterial and antifungal activities. biomedpharmajournal.org In another study, a series of novel benzamides based on a 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine core were synthesized and showed potent activity against various bacterial and fungal strains. nih.gov

In Vivo Pharmacological Evaluation and Efficacy Studies

The therapeutic potential of piperidine analogues has been further demonstrated in preclinical animal models for various diseases.

Assessment in Preclinical Disease Models (e.g., Inflammation)

Piperidine derivatives have shown significant efficacy in animal models of inflammation. A study of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin (B1669340) derivatives identified two compounds, 22 and 24 , with excellent anti-inflammatory activity in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis. nih.gov Oral administration of these compounds reduced the severity of clinical symptoms and colonic pathological damage. nih.gov Other studies have also confirmed the anti-inflammatory potential of piperazine derivatives in models like para-xylene-induced mouse ear swelling. evitachem.com The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators. For example, certain ferrocenyl(piperazine-1-yl)methanone-based derivatives were found to inhibit the production of nitric oxide (NO), iNOS, and COX-2. nih.gov

Elucidation of Molecular Mechanisms of Action

The diverse pharmacological effects of piperidine analogues stem from their interaction with a variety of molecular targets.

The mechanism of action for antiproliferative piperidine derivatives has been linked to the disruption of microtubule dynamics. The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide class of compounds were confirmed to act as tubulin inhibitors through biochemical assays. nih.govnih.gov

For anti-inflammatory analogues, the mechanism often involves the modulation of key inflammatory signaling pathways. The active curcumin derivatives 22 and 24 were found to inhibit the production of NO, reactive oxygen species, and pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov They also suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of the NF-κB p65 subunit. nih.gov Similarly, a ferrocenyl-piperazine compound was shown to inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov

The interaction of 4-aminopiperidine (B84694) drugs with metabolic enzymes has also been studied. Quantum mechanics and molecular docking studies suggest that the 4-amino group can form hydrogen bonds with key residues like serine 119 in the active site of cytochrome P450 enzymes (CYP3A4), positioning the piperidine ring for metabolism. nih.gov This provides insight into the structural basis for the metabolism of this class of compounds.

Advanced Biological Screening and Drug Discovery Applications

The compound 4-(cyclopropylmethoxy)piperidine and its analogues are part of a broader class of piperidine derivatives that have undergone extensive biological screening. The introduction of a cyclopropylmethoxy group can modulate properties such as metabolic stability, biological activity, and receptor binding affinity. uni.lunih.gov The piperidine scaffold itself is a key feature in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. wikipedia.orgnih.gov

Investigations in Neurological and Psychiatric Disorders

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). wikipedia.org Research has explored piperidine derivatives for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. innoget.comnih.govresearchgate.net For example, certain piperidine derivatives have been synthesized as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in some neurodegenerative diseases. innoget.com

Specifically, a close analogue, 4-(4-(cyclopropylmethoxy)phenyl)piperidine hydrochloride, has been identified as a potential allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor, which is a target for cognitive disorders like Alzheimer's disease. The piperidine scaffold is also central to the structure of donepezil, a well-known drug for Alzheimer's treatment. nih.govresearchgate.net Furthermore, piperidine derivatives have been investigated as dual agonists of μ-opioid and σ1 receptors, which play a role in pain modulation. nih.gov

The ability of some piperidine compounds to cross the blood-brain barrier is a significant advantage for their development as treatments for CNS disorders. innoget.com

Applications in Oncology Research

The piperidine scaffold is a recurring motif in the design of anticancer agents. nih.govnih.gov Piperidine derivatives have been investigated for their ability to act against various cancer types, including breast, prostate, colon, and lung cancer. nih.govnih.gov The mechanisms of action are varied and can involve the modulation of critical signaling pathways such as NF-κB and PI3K/Akt, leading to the inhibition of cancer cell proliferation and induction of apoptosis. nih.gov

Table 2: Examples of Piperidine Derivatives in Oncology Research

| Compound/Derivative Class | Cancer Type | Proposed Mechanism/Target | Reference |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | Breast Cancer | Not specified | nih.gov |

| General Piperidine Derivatives | Various | Modulation of NF-κB, PI3K/Akt pathways | nih.gov |

| LYA914 (PROTAC) | Castration-Resistant Prostate Cancer | Androgen Receptor Degrader | acs.org |

Research into Antiviral and Antimicrobial Activities

The investigation of piperidine derivatives has extended to the field of infectious diseases, with studies exploring their antiviral and antimicrobial potential. biomedpharmajournal.orgbiointerfaceresearch.comresearchgate.netacs.orgnih.govgoogle.com

In terms of antiviral research, a study focused on the synthesis of new piperidine derivatives, including some with cyclopropane (B1198618) moieties, and tested their activity against the influenza A/H1N1 virus. mdpi.comnih.gov The results indicated that these compounds were effective against the virus in vitro. mdpi.comnih.gov Another area of antiviral research has been on piperidine-4-carboxamides, which have been identified as inhibitors of human cytomegalovirus (CMV). mdpi.com Furthermore, a class of 1,4,4-trisubstituted piperidines has been shown to block the replication of coronaviruses, including SARS-CoV-2, by potentially inhibiting the main protease (Mpro). mdpi.com A patent has also been filed for piperidine and piperazine derivatives for their use in treating viral infections like hepatitis C. google.com

Regarding antimicrobial activity, numerous studies have synthesized and evaluated piperidine derivatives against various bacterial and fungal strains. biomedpharmajournal.orgbiointerfaceresearch.comresearchgate.net For example, thiosemicarbazone derivatives of piperidin-4-ones have demonstrated significant antibacterial and antifungal activity. biomedpharmajournal.org Another study synthesized new piperidine derivatives and found them to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net Isoindolin-1-one derivatives containing a piperidine moiety have also shown good activity against phytopathogenic bacteria. acs.org

Table 3: Antiviral and Antimicrobial Activity of Selected Piperidine Analogues

| Compound Class | Target Organism | Key Findings | Reference(s) |

| N-Substituted Piperidine Derivatives with Cyclopropane Moiety | Influenza A/H1N1 | Effective antiviral activity in vitro. | mdpi.comnih.gov |

| Piperidine-4-carboxamides | Human Cytomegalovirus (CMV) | Inhibited CMV replication. | mdpi.com |

| 1,4,4-Trisubstituted Piperidines | Coronaviruses (including SARS-CoV-2) | Blocked viral replication, potentially via Mpro inhibition. | mdpi.com |

| Piperidin-4-one Thiosemicarbazone Derivatives | Bacteria and Fungi | Significant antibacterial and antifungal activity. | biomedpharmajournal.org |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and analogue | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.comresearchgate.net |

| Isoindolin-1-one Piperidine Derivatives | Phytopathogenic Bacteria | Good activity against Pseudomonas syringae and Xanthomonas species. | acs.org |

Computational Chemistry and Molecular Modeling Studies of 4 Cyclopropylmethoxy Piperidine Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of 4-(Cyclopropylmethoxy)piperidine derivatives with their biological targets.

Detailed research findings from studies on analogous piperidine (B6355638) structures reveal common interaction patterns. For instance, in studies involving sigma receptors, a key target for many piperidine derivatives, the piperidine nitrogen atom is frequently involved in crucial polar interactions, such as forming a salt bridge with acidic residues like Asp126 and Glu172 in the receptor's binding site. nih.gov The benzyl (B1604629) or other hydrophobic moieties attached to the piperidine core often occupy hydrophobic pockets, stabilized by interactions with residues like Phe107. nih.gov

In the context of other targets, such as the main protease (Mpro) of SARS-CoV-2, docking studies on piperidine derivatives have shown binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov The process typically involves preparing the protein structure by removing water molecules and existing ligands, adding hydrogen atoms, and then allowing the ligand to flexibly dock into the defined active site. jetir.orgajpp.in The resulting poses are scored based on binding energy, with lower energies indicating stronger affinity. nih.gov Studies on piperidine-4-carboxamide derivatives as sigma-1 receptor ligands have identified compounds with very high affinity (Ki = 3.7 nM), demonstrating the utility of docking in optimizing ligand structure for enhanced binding. nih.gov Analysis of these docked complexes reveals that interactions are not limited to hydrogen bonds and salt bridges; π-cation and hydrophobic interactions also play a significant role in stabilizing the ligand within the binding pocket. nih.gov

Table 1: Representative Molecular Docking Data for Piperidine Derivatives This table presents illustrative data from studies on various piperidine derivatives to demonstrate typical findings in molecular docking analyses.

| Target Protein | Ligand Type | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Sigma-1 Receptor (S1R) | Piperidine-based agonist | - | Glu172, Asp126, Phe107 | nih.gov |

| SARS-CoV-2 Mpro | (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone | -5.9 to -7.3 | - | nih.gov |

| HDM2 | Piperidine-derived inhibitor | -6.639 | - | researchgate.net |

| Sigma-1 Receptor (S1R) | Piperidine-4-carboxamide | Ki = 3.7 nM | - | nih.gov |

Molecular Dynamics Simulations for Conformational and Binding Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time in a simulated biological environment. nih.govresearchgate.net These simulations are crucial for validating docking poses and understanding the nuanced behavior of this compound derivatives within a binding site. researchgate.net

MD simulations, often run for nanoseconds, track the movements of every atom in the system, including the protein, the ligand, and surrounding solvent molecules. researchgate.netnih.gov Key parameters analyzed include the root-mean-square deviation (RMSD), which measures the stability of the protein and ligand over the simulation time. researchgate.net A stable RMSD suggests that the complex has reached equilibrium and the binding is maintained.

For piperidine derivatives, MD simulations have been used to confirm the stability of docked complexes with targets like the SARS-CoV-2 main protease and the human p53-HDM2 protein. nih.govresearchgate.net These studies show that stable hydrogen bonds and hydrophobic interactions observed in docking are often maintained throughout the simulation, confirming the credibility of the binding mode. researchgate.net Furthermore, MD can reveal the importance of water molecules in mediating interactions and can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov By observing the flexibility and conformational behavior of the ligand and protein, MD provides critical insights that can guide further drug design. researchgate.net

Table 2: Summary of Molecular Dynamics Simulation Applications for Piperidine Derivatives This table outlines the common objectives and findings from MD simulation studies on piperidine-based compounds.

| Simulation Objective | Key Metrics Analyzed | Typical Findings | Reference |

|---|---|---|---|

| Assess binding stability | RMSD, Hydrogen Bonds | Confirmation of stable binding poses predicted by docking. | nih.govresearchgate.net |

| Analyze conformational changes | RMSF, Radius of Gyration | Identification of flexible regions in the protein and ligand. | researchgate.net |

| Refine binding mode | Interaction energy, Solvent Accessible Surface Area (SASA) | Elucidation of key residues and water-mediated interactions. | researchgate.net |

| Calculate binding free energy | MM/PBSA, MM/GBSA | Quantitative estimation of binding affinity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org For derivatives of this compound, QSAR models are invaluable for predicting the activity of newly designed molecules before their synthesis, thus prioritizing the most promising candidates.

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. jetir.orgnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), or physicochemical (e.g., LogP). nih.govmdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or non-linear methods like neural networks, are then used to build a model that links these descriptors to the observed activity. jetir.orgnih.govdaneshyari.com

For example, a QSAR study on piperidine derivatives as soluble epoxide hydrolase inhibitors used MLR to create a model with a strong correlation between structure and activity. jetir.orgjetir.org Similarly, a study on 4-phenylpiperidine (B165713) derivatives as mu-opioid agonists successfully used a neural network to develop a predictive QSAR model. nih.govdaneshyari.com The robustness and predictive power of these models are assessed through internal and external validation techniques, yielding statistical metrics like the correlation coefficient (r²) and the cross-validation coefficient (Q²). nih.gov A robust model can then be used to guide the structural optimization of lead compounds to enhance their desired biological effects. nih.govnih.gov

Table 3: Example of QSAR Model Parameters for Piperidine Derivatives This table shows representative statistical data for QSAR models developed for various series of piperidine derivatives, indicating model quality and predictivity.

| Model Type | Target Activity | Key Descriptors | r² | Q² | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | sEH Inhibition | Topological descriptors | - | - | jetir.orgjetir.org |

| 3D-QSAR | Akt1 Inhibition | 3D & 2D autocorrelation | 0.742-0.832 | 0.684-0.796 | nih.gov |

| 2D-QSAR (GFA) | 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH | >0.924 | >0.870 | nih.gov |

| QSAR (Neural Network) | Mu Opioid Agonism | 4 selected molecular descriptors | - | - | nih.gov |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods provide a rapid and cost-effective way to predict these properties for this compound derivatives at the earliest stages of drug discovery. chemjournal.kzresearchgate.netresearchgate.net

Various computational tools and web servers, such as SwissADME, pkCSM, and ProTox-II, are used to calculate a wide range of ADMET parameters. researchgate.netresearchgate.netnih.gov These predictions help to identify potential liabilities, such as poor oral bioavailability, inability to cross the blood-brain barrier (if required), or potential toxicity, allowing for early-stage filtering of unsuitable compounds. mdpi.com

Table 4: Representative In Silico ADMET Predictions for Piperidine Derivatives This table provides examples of predicted pharmacokinetic and toxicity properties for piperidine-based compounds from various computational studies.

| Compound Type | Predicted Property | Platform/Method | Finding | Reference |

|---|---|---|---|---|

| Piperidine-based OSC inhibitors | Drug-likeness | SwissADME | High compliance with Lipinski's rule | researchgate.net |

| Novel piperidine derivatives | Pharmacokinetics | SwissADME | Good absorption and BBB permeability | researchgate.net |

| Novel piperidine derivatives | Toxicity (LD50) | ProTox-II | Predominantly low toxicity | researchgate.net |

| Bicyclo(aryl methyl)benzamides | CNS Penetration | In-house/pkCSM | High probability of CNS penetration | mdpi.com |

| Piperazine (B1678402) derivatives | Oral Bioavailability | SwissADME | Adherence to Lipinski, Veber, Egan rules | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. researchgate.net For this compound and its derivatives, these methods are used to understand conformational preferences, reaction mechanisms, and the distribution of electronic charge, which governs molecular interactions.

DFT calculations can optimize the geometry of a molecule to find its most stable three-dimensional structure. nih.gov A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally implies higher reactivity.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological receptors. nih.gov Studies on piperidine derivatives have also employed quantum chemical methods to investigate the structure-reactivity relationship, correlating computed parameters like the charge on the N-O moiety in piperidine nitroxides with their reaction rates. researchgate.netacs.org These calculations can also elucidate conformational preferences, such as the axial vs. equatorial positioning of substituents on the piperidine ring, which can be influenced by subtle electronic effects like hyperconjugation and charge-dipole interactions. osi.lvnih.gov

Table 5: Key Parameters from Quantum Chemical Calculations of Piperidine Derivatives This table lists important parameters derived from quantum chemical studies (like DFT) on piperidine analogs and their significance.

| Parameter | Method | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and stability. | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and reactive sites. | nih.gov |

| Conformational Energy | RHF/MP2/DFT | Determines the most stable conformer (e.g., chair/twist, axial/equatorial). | osi.lvrsc.org |

| Atomic Charges (e.g., Gasteiger) | Various | Quantifies charge on individual atoms for docking force fields. | jetir.org |

| Bond Lengths and Angles | DFT | Provides precise geometric data compared to experimental results. | nih.govosi.lv |

Compound Index

Analytical Methodologies for Research on 4 Cyclopropylmethoxy Piperidine and Its Analogues

Chromatographic Separations for Compound Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for the separation and analysis of 4-(Cyclopropylmethoxy)piperidine and its analogues from complex mixtures, such as reaction media or biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of piperidine (B6355638) derivatives. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the two phases. For piperidine-containing compounds, the mobile phase often consists of an aqueous component (sometimes with a pH modifier like phosphoric acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.comgoogle.com

The selection of the column is critical. C18 columns are widely used for the separation of piperidine analogues. nih.govnih.govnih.gov For instance, a study on the analysis of piperidine in Artane utilized an Inertsil C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.gov Another method for a piperidine analogue used a C18 column with a phosphate/acetonitrile buffer for chromatographic separation. nih.gov In some cases, specialized columns are used. For example, the separation of 1-hydroxy-piperidine was achieved on a Newcrom R1 reverse-phase column, which has low silanol (B1196071) activity. sielc.com For chiral separations of compounds like 3-aminopiperidine, specific chiral columns such as Crownpak™ CR+ are employed. google.com

Detection in HPLC is commonly performed using a UV-VIS detector, with detection wavelengths set to where the compounds exhibit maximum absorbance. nih.govnih.gov For piperidine derivatives that lack a strong chromophore, pre-column derivatization can be used to attach a UV-absorbing tag. nih.gov For example, 4-toluenesulfonyl chloride has been used as a derivatizing agent for the determination of piperidine by RP-HPLC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the analysis of piperidine analogues. nih.govresearchgate.net This technique is particularly useful for identifying and quantifying compounds at low concentrations and for structural elucidation. researchgate.netnih.gov

In LC-MS analysis of piperidine alkaloids, electrospray ionization (ESI) is a commonly used ionization technique, often in the positive ion mode. researchgate.netnih.gov The mobile phase composition is crucial and must be compatible with MS detection; therefore, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile ones like phosphoric acid. sielc.comresearchgate.net For instance, a tandem mass spectrometric method for di-substituted piperidine alkaloids used a mobile phase of acetonitrile and 30mM ammonium formate (pH 2.80). researchgate.net An LC-MS method to determine the genotoxic impurity piperidine in rimonabant (B1662492) used a gradient elution of 0.05% formic acid-water and methanol. nih.gov

The combination of HPLC with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and is used for detailed structural characterization and the analysis of complex mixtures. researchgate.netresearchgate.netmedchemexpress.com

| Analyte | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Piperidine (derivatized) | Inertsil C18 (250 × 4.6 mm) | Water (0.1% phosphoric acid) : Acetonitrile (32:68, v/v) | UV | nih.gov |

| MSP001 (piperidine analog) | C18 | Phosphate/acetonitrile buffer | UV (307 nm) | nih.gov |

| 3-aminopiperidine | CrownpakTM CR+ (150×4.6mm) | HClO4 (pH=1) : MeOH (95:5, v/v) | Differential Refractive Index | google.com |

| Piperidine Alkaloids | Eurosphere C8 | Acetonitrile : 0.1% Trifluoroacetic acid (30:70, v/v) | UV (250 nm) | researchgate.net |

| Piperidine Impurity | Atlantis C18 (3.9×100 mm) | Gradient of 0.05% formic acid-water and methanol | MS | nih.gov |

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. nih.govmedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. optica.org Both ¹H and ¹³C NMR are routinely used.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For the piperidine ring, characteristic signals can be observed. For the parent piperidine molecule, signals typically appear around 2.79 ppm (for protons adjacent to the nitrogen), and between 1.51-2.19 ppm for the other ring protons. wikipedia.org High-resolution ¹H NMR can also be used to study the molecular dynamics of piperidine derivatives. optica.org

¹³C NMR: Shows the number of different types of carbon atoms in a molecule. For piperidine, characteristic peaks are seen at approximately 47, 27.2, and 25.2 ppm. wikipedia.org

¹⁵N NMR: Can be particularly useful for studying piperidine derivatives, providing direct information about the nitrogen atom's environment, which is crucial as these compounds are often administered as salts. optica.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. terrificscience.org The vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For piperidine-containing compounds, the N-H stretching vibration is a key feature, typically appearing in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkyl groups (piperidine and cyclopropyl) would be expected in the 2800-3000 cm⁻¹ region. The presence of the ether linkage (C-O-C) in this compound would give rise to a characteristic stretching band, typically in the 1000-1300 cm⁻¹ region. terrificscience.org

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. nih.gov It is also a powerful tool for structural elucidation through the analysis of fragmentation patterns. nih.govscielo.br In the mass spectrum of a piperidine derivative, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is observed, which confirms the molecular weight. nih.gov The fragmentation patterns are often characteristic of the compound's structure. For example, ESI-MS/MS studies of piperidine alkaloids have shown that a major fragmentation pathway involves the neutral loss of water. nih.gov The piperidine ring itself can lead to typical fragment ions. tandfonline.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula. nih.gov

| Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Protons on carbons adjacent to N | ~2.8 ppm | wikipedia.org |

| ¹H NMR | Other ring protons | ~1.5-2.2 ppm | wikipedia.org |

| ¹³C NMR | Carbon adjacent to N | ~47 ppm | wikipedia.org |

| ¹³C NMR | Other ring carbons | ~25-27 ppm | wikipedia.org |

| IR | N-H Stretch (for secondary amines) | 3300-3500 cm-1 | researchgate.net |

| IR | C-H Stretch (alkane) | 2850-2960 cm-1 | terrificscience.org |

Purity and Stability Assessment in Preclinical Research

The assessment of purity and stability is a critical component of preclinical research to ensure the quality, consistency, and reliability of the data generated. researchgate.net These studies are essential for the development of any new chemical entity.

Purity Assessment: The purity of a compound like this compound must be rigorously determined to ensure that observed biological activity is due to the compound itself and not to impurities. Chromatographic methods, particularly HPLC, are the primary tools for purity assessment. nih.govnih.gov By developing a validated HPLC method, the presence of any impurities can be detected and quantified. An analytical HPLC analysis of piperidine derivatives was performed on an Agilent Technologies 1260/1290 Infinity II instrument with a UV-VIS detector. nih.gov The purity is often expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, a high degree of purity (often >95% or >98%) is required. LC-MS is also invaluable for identifying the structure of any detected impurities. nih.gov

Stability Assessment: Stability studies are conducted to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For preclinical studies, the stability of the compound in the formulation and under the conditions of the biological assay is crucial.

Forced degradation studies are often performed where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to establish the degradation pathways. medchemexpress.com The stability-indicating method, typically an HPLC or LC-MS method, must be able to separate the intact drug from its degradation products. researchgate.net The knowledge gained from these studies is vital for defining appropriate storage conditions and shelf-life for the compound. The stability of piperidine derivatives is important as some can form isomers that may not be easily separable and could have different pharmacological activities. optica.org

Future Research Directions and Emerging Opportunities

Innovation in Synthetic Strategies for Architecturally Complex Analogues

The development of novel synthetic methodologies is crucial for exploring the full therapeutic potential of 4-(cyclopropylmethoxy)piperidine by enabling the creation of structurally diverse and complex analogues. Future research in this area is likely to focus on enhancing synthetic efficiency, stereoselectivity, and the introduction of diverse functional groups to the piperidine (B6355638) core.

Recent advancements in synthetic organic chemistry offer powerful tools for these endeavors. For instance, bioinspired synthesis approaches, which mimic the natural construction of complex molecules from simple precursors, are gaining traction for creating intricate alkaloid structures, including those with tetracyclic bis-piperidine frameworks. mdpi.com Such strategies could be adapted to build upon the this compound scaffold.

Furthermore, modern catalytic methods are set to revolutionize the synthesis of piperidine derivatives. mdpi.com Techniques like cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes and iron-catalyzed reductive amination provide new routes to functionalized piperidines. mdpi.com The development of one-pot sequential reactions, such as Suzuki–Miyaura coupling followed by hydrogenation, also promises to make the synthesis of complex analogues faster and more cost-effective. clinmedkaz.org These innovative strategies will be instrumental in generating libraries of novel this compound analogues with varied stereochemistry and substitution patterns, which are essential for comprehensive structure-activity relationship (SAR) studies. The synthesis of conformationally restricted analogues, such as those mimicking the structure of Immucillins, also presents an exciting direction for creating highly specific enzyme inhibitors. mdpi.com

Identification of Novel Therapeutic Applications and Biological Targets

The structural motifs within this compound suggest a broad range of potential therapeutic applications. The piperidine ring is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), while the cyclopropyl (B3062369) group is known to enhance metabolic stability and binding affinity. evitachem.com Future research will focus on identifying novel biological targets and therapeutic areas for analogues of this compound.

In silico screening methods are a valuable starting point for predicting potential biological targets. clinmedkaz.org Computational tools can analyze the chemical structure of new piperidine derivatives to identify likely interactions with a wide array of proteins, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org Such studies can guide preclinical research toward the most promising applications, which may include treatments for cancer, CNS disorders, and infectious diseases. clinmedkaz.orgijnrd.org

The known pharmacological activities of other substituted piperidines provide a roadmap for future investigations. For example, piperidine derivatives have been successfully developed as:

CCR5 antagonists for the treatment of HIV. nih.govnih.gov

Analgesics targeting opioid receptors. nih.govnih.gov

Anticancer agents that inhibit kinases like ALK and ROS1 or induce apoptosis. mdpi.comnih.gov

Antiviral agents , with some derivatives showing activity against the influenza A virus. ijnrd.org

Monoamine transporter inhibitors for neurological and psychiatric conditions. nih.gov

By systematically synthesizing and screening analogues of this compound against these and other targets, researchers can uncover novel therapeutic opportunities.

Advanced Drug Design and Optimization Based on Comprehensive Research Data

The optimization of lead compounds is a critical step in the drug discovery pipeline. For this compound, advanced drug design strategies will leverage comprehensive data from SAR studies and computational modeling to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies are fundamental to understanding how chemical modifications influence biological activity. For piperidine derivatives, SAR studies have revealed key insights, such as the importance of stereochemistry for receptor binding and the impact of substituents on potency and selectivity. nih.govdndi.orgresearchgate.net For instance, the introduction of unsaturation in the piperidine ring has been shown to increase potency in certain contexts. dndi.org Systematic exploration of the SAR for this compound analogues will provide a detailed map for rational drug design.

Computational chemistry and molecular modeling play a vital role in this process. In silico techniques can be used to:

Predict the binding modes of ligands at their target receptors.

Analyze the conformational preferences of molecules. nih.gov

Estimate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify candidates with favorable drug-like profiles. researchgate.netnih.govmdpi.com

Molecular docking studies, for example, can reveal crucial interactions between a ligand and the active site of a protein, guiding the design of new analogues with improved affinity. nih.govnih.gov These computational approaches, combined with empirical data from biological screening, will enable the targeted optimization of this compound derivatives into viable drug candidates.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the biological effects of chemical compounds at a systems level. The integration of multi-omics data can provide a holistic view of how a compound like this compound and its analogues impact cellular pathways and networks.

This approach moves beyond the traditional one-drug-one-target paradigm to uncover the full spectrum of a compound's biological activity, including potential off-target effects and mechanisms of action. For instance, a multi-omics analysis was successfully used to elucidate the mechanism of action of ophiopogonin D against pulmonary fibrosis, revealing its impact on specific signaling pathways. nih.gov A similar strategy could be applied to promising this compound derivatives to understand their therapeutic effects and potential toxicities in complex diseases like cancer or neurodegenerative disorders. nih.gov

By combining data on gene expression, protein levels, and metabolite changes in response to compound treatment, researchers can:

Identify novel biomarkers for drug efficacy and patient stratification.

Uncover unexpected therapeutic applications.

Gain a deeper understanding of the molecular basis of a drug's effects.

The integration of multi-omics data represents a powerful frontier in drug discovery and will be invaluable in realizing the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 4-(cyclopropylmethoxy)piperidine and its derivatives?

The synthesis of this compound derivatives typically involves:

- Knoevenagel Condensation : Benzaldehydes react with cyanoacetates in the presence of piperidine as a catalyst to form pyridine derivatives. For example, 4-(cyclopropylmethoxy)phenyl-substituted pyridines were synthesized using this method, with yields ranging from 41% to 60% .

- Nucleophilic Substitution : Cyclopropylmethoxy groups can be introduced via reactions between piperidine precursors and cyclopropylmethyl halides under basic conditions (e.g., NaOH in dichloromethane) .

- Purification : Products are often purified via recrystallization (e.g., ethanol or methanol) or chromatography .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Key characterization methods include:

- ¹H NMR : Proton environments are resolved in DMSO-d6, with cyclopropylmethoxy protons appearing as multiplet signals (δ 0.4–1.2 ppm) and piperidine protons at δ 2.5–3.5 ppm .

- IR Spectroscopy : Stretching vibrations for nitrile (C≡N) groups (~2200 cm⁻¹) and sulfonyl groups (S=O, ~1350–1150 cm⁻¹) confirm functionalization .

- Melting Point Analysis : Used to assess purity, with reported values ranging from 158°C to 245°C depending on substituents .

Q. What safety protocols are recommended for handling this compound derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address yield discrepancies in Knoevenagel condensations involving this compound precursors?

Yield variations (e.g., 41% vs. 60% for similar compounds ) may arise from:

- Catalyst Loading : Adjusting piperidine catalyst concentration (0.1–1.0 eq.) to balance reaction rate and side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes compared to toluene .

- Temperature Control : Maintaining 60–80°C prevents premature precipitation of intermediates .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and optimize quenching timing.

Q. How do structural modifications to the cyclopropylmethoxy group impact biological activity in piperidine derivatives?

- Electron-Withdrawing Groups : Fluorine or sulfonyl substitutions enhance binding to adenosine A2B receptors by increasing electronegativity .

- Steric Effects : Bulky substituents (e.g., dichlorophenyl) may reduce activity due to steric hindrance .